REACTION_SMILES
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[CH2:1]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:10]1)[O:8][C:9](=[O:2])[N:11]([NH:12][CH3:13])[CH3:14].[CH3:23][NH:24][CH3:25].[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[Cl:15][C:16]([O:17][C:18]([Cl:19])([Cl:20])[Cl:21])=[O:22]>>[O:8]=[C:9]([N:11]([NH:12][CH3:13])[CH3:14])[N:24]([CH3:23])[CH3:25]
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Name
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CNN(C)C(=O)OCc1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNN(C)C(=O)OCc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OC(Cl)(Cl)Cl
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Name
|
|
Type
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product
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Smiles
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CNN(C)C(=O)N(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |